molecular formula C7H15N3O B1627045 2-(4-Methylpiperazin-1-YL)acetamide CAS No. 83808-21-3

2-(4-Methylpiperazin-1-YL)acetamide

Cat. No.: B1627045
CAS No.: 83808-21-3
M. Wt: 157.21 g/mol
InChI Key: VRZZMRYGHFNKEN-UHFFFAOYSA-N
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Description

“2-(4-Methylpiperazin-1-YL)acetamide” is a chemical compound with the molecular formula C7H15N3O . It is also known as “N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide” with the molecular formula C14H22N4O . The compound has a molecular weight of 262.35 g/mol .


Molecular Structure Analysis

The InChI string for “this compound” is InChI=1S/C14H22N4O/c1-16-7-9-18(10-8-16)11-14(19)17(2)13-5-3-12(15)4-6-13/h3-6H,7-11,15H2,1-2H3 . This provides a detailed description of the molecule’s structure.

Scientific Research Applications

Antioxidant, Analgesic, and Anti-inflammatory Agent

A study explored the synthesis of a compound related to 2-(4-Methylpiperazin-1-YL)acetamide, which demonstrated significant antioxidant, analgesic, and anti-inflammatory activities. This compound could be a potential candidate for further research in these areas (Nayak et al., 2014).

Histamine H4 Receptor Ligand with Anti-inflammatory Properties

Research on a series of 2-aminopyrimidines, including compounds related to this compound, showed that these compounds act as ligands for the histamine H4 receptor. One specific compound demonstrated potent in vitro activity and anti-inflammatory effects in animal models, suggesting its potential in pain management (Altenbach et al., 2008).

Antimicrobial and Antimycobacterial Properties

A series of compounds including this compound analogs were synthesized and tested for their antimicrobial and antimycobacterial properties. These compounds showed excellent antibacterial and antifungal activities against various microorganisms, including S. aureus, E. coli, and M. tuberculosis, indicating their potential as antimicrobial agents (Kanagarajan & Gopalakrishnan, 2012).

Effects on Memory Ability

A study focused on synthesizing a compound structurally related to this compound and investigating its effects on memory in mice. This research contributes to understanding the potential cognitive effects of such compounds (Li Ming-zhu, 2008).

Anti-inflammatory and Antinociceptive Activities

Another research discovered a compound structurally similar to this compound, showing significant anti-inflammatory properties in the carrageenan-induced paw-edema model in rats. This suggests its potential as a therapeutic agent in inflammation-related conditions (Smits et al., 2008).

Positive Inotropic Evaluation

In a study evaluating the positive inotropic activities, compounds including this compound analogs were synthesized and tested. Several compounds displayed favorable activities, suggesting their potential in the development of new inotropic agents (Xue‐Kun Liu et al., 2009).

Anticonvulsant and Antidepressant Effects

Research on 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives, which are structurally related to this compound, demonstrated their potential as anticonvulsant and antidepressant agents, based on in vivo tests (Xing-Hua Zhen et al., 2015).

Biochemical Analysis

Biochemical Properties

2-(4-Methylpiperazin-1-YL)acetamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes such as myeloperoxidase, which is involved in inflammatory responses . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. Additionally, this compound has been noted for its potential anti-inflammatory properties, which are mediated through its interactions with pro-inflammatory cytokines like IL-1β and TNF-α .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce cell migration and myeloperoxidase enzyme activity in inflammatory cells . This compound also impacts the levels of pro-inflammatory cytokines, thereby modulating the inflammatory response at the cellular level.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it has been shown to inhibit the activity of enzymes like myeloperoxidase, leading to a reduction in the production of pro-inflammatory mediators . This inhibition is crucial for its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory effects, although the exact duration of these effects can vary.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to reduce inflammatory responses without significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential impacts on liver and kidney function. The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it is metabolized by liver enzymes, which convert it into various metabolites . These metabolic processes can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is essential for its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c1-9-2-4-10(5-3-9)6-7(8)11/h2-6H2,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZZMRYGHFNKEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592034
Record name 2-(4-Methylpiperazin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83808-21-3
Record name 2-(4-Methylpiperazin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylpiperazin-1-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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